molecular formula C26H23ClN4O B2587032 [4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone CAS No. 313398-54-8

[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone

Cat. No. B2587032
CAS RN: 313398-54-8
M. Wt: 442.95
InChI Key: GOHKFVCUVJEICW-UHFFFAOYSA-N
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Description

“[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone” is a quinazoline derivative . Quinazoline derivatives are known for their wide range of biological properties, including potential therapeutic applications in cancer treatment . They constitute a large group of chemicals with diverse biological properties, and many quinazoline derivatives are approved for antitumor clinical use .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves reactions with primary aromatic amines and heterocyclic amines . Analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and Mass are utilized for the structural elucidation of the synthesized compounds .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized through various reactions, including Aza-Diels-Alder reaction, Aza-Wittig reaction, and reactions with azides and active methylene compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be elucidated using analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and Mass .

Scientific Research Applications

Antitumor Applications

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. These compounds, through substitution reactions involving 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine, displayed potent antiproliferative activities against several cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer). One specific derivative demonstrated significant biological activity, almost equivalent to the control gefitinib, highlighting its potential as an antitumor agent (Li et al., 2020).

Antimicrobial and Antifungal Applications

A study on the synthesis, characterization, and evaluation of antifungal and antibacterial activities of quinazoline derivatives demonstrated their effectiveness against Aspergillus flavus (fungus) and Pseudomonas (bacteria). The research involved reacting 2-amino benzoic acid with urea to produce quinazolin-2,4-diol, which upon further reactions, yielded compounds with notable antifungal and antibacterial properties (Kale & Durgade, 2017).

Stability under Stressful Conditions

The stability of a new pharmaceutical substance related to quinazoline-4(3H)-one under stress conditions was investigated, revealing its resilience to UV radiation, elevated temperatures, and oxidants, but its instability to hydrolysis in alkaline and acidic environments. This study is crucial for understanding the compound's stability, which is vital for its potential pharmaceutical applications (Gendugov et al., 2021).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have also been explored for their corrosion inhibition properties, particularly for mild steel in HCl. These derivatives demonstrated effective corrosion inhibition, suggesting their potential application in protecting against corrosion, which is a significant concern in industrial processes (Chen et al., 2021).

Mechanism of Action

Future Directions

The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHKFVCUVJEICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone

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